![molecular formula C11H11Cl2N3OS B2971403 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 305336-60-1](/img/structure/B2971403.png)
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, commonly known as DMPT, is a synthetic, organosulfur compound that is widely used in scientific research and laboratory experiments. It is a highly versatile compound, with a variety of applications, including as a reagent for organic synthesis, a biocompatible ligand for metal complexes, and as a catalyst for a range of reactions. In addition, DMPT has been used as a probe for studying the structure and function of enzymes, and as a tool for exploring the structure-activity relationships of certain drugs.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research on triazole derivatives has led to the synthesis of novel compounds, such as the one obtained by Xue et al. (2008), which explored the synthesis and crystal structure of a related compound. This research contributes to our understanding of the molecular configurations and potential applications of triazole-based molecules in material science and drug design (Xue et al., 2008).
Antimicrobial and Anti-inflammatory Activities
A study by M. F. El Shehry et al. (2010) synthesized fused and non-fused 1,2,4-triazoles with the (2,4-dichlorophenoxy) moiety. These compounds were evaluated for their anti-inflammatory and molluscicidal activities, demonstrating the potential of triazole derivatives in developing new therapeutic agents (El Shehry et al., 2010).
Antioxidant Properties
Another significant application is in the evaluation of the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress. This research highlights the potential of triazole derivatives in protecting against oxidative damage in biological systems (Aktay et al., 2005).
Molecular Docking and Inhibition Studies
Triazole derivatives have also been studied for their anti-cancer properties through molecular docking studies. For instance, Karayel (2021) investigated the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit, showcasing the role of triazole derivatives in cancer therapy research (Karayel, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to have diverse pharmacological activities, including antibacterial, antituberculosis, antiviral, and anticancer properties . They are also used as fungicides, antivirals, herbicides, and catalase inhibitors .
Mode of Action
It is known that 1,2,4-triazoles, which are part of the compound’s structure, can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Related compounds, such as 1,2,4-triazoles, are known to interact with multiple biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to have diverse biological effects, including antibacterial, antituberculosis, antiviral, and anticancer properties .
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGSLFXEXZTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)
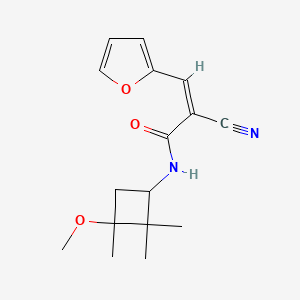
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)
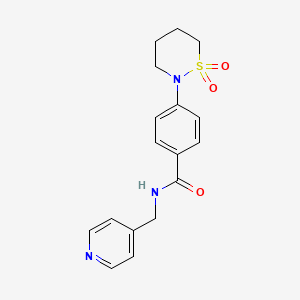
![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)
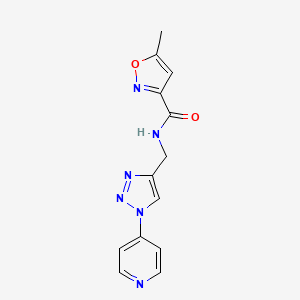
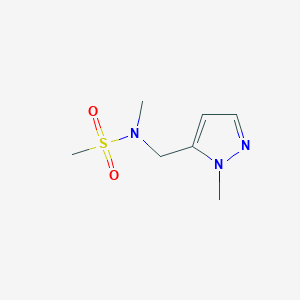
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)
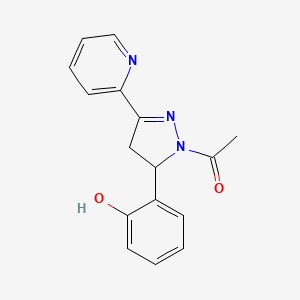
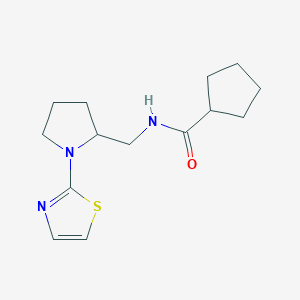
![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)
